Cas no 102997-29-5 (5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile)
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
- 5-amino-1-ethyl-3-methylpyrazole-4-carbonitrile
- 1-ethyl-3-methyl-4-cyano-5-aminopyrazole
- 5-Amino-4-cyano-1-ethyl-3-methylpyrazole
- 1H-Pyrazole-4-carbonitrile,5-amino-1-ethyl-3-methyl-(9CI)
- CEA99729
- DTXSID60444603
- 102997-29-5
- EN300-1617911
- SCHEMBL7302490
- AKOS006295707
-
- Inchi: 1S/C7H10N4/c1-3-11-7(9)6(4-8)5(2)10-11/h3,9H2,1-2H3
- InChI Key: VSDBCFKGNFXCNP-UHFFFAOYSA-N
- SMILES: N1(C(=C(C#N)C(C)=N1)N)CC
Computed Properties
- Exact Mass: 150.09100
- Monoisotopic Mass: 150.090546336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 67.6Ų
Experimental Properties
- PSA: 67.63000
- LogP: 1.24648
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile Pricemore >>
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| Chemenu | CM188739-1g |
5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile |
102997-29-5 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM188739-1g |
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| Alichem | A049003606-1g |
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| Enamine | EN300-1617911-0.05g |
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| Enamine | EN300-1617911-0.25g |
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| Enamine | EN300-1617911-0.5g |
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102997-29-5 | 0.5g |
$1440.0 | 2023-05-27 | ||
| Enamine | EN300-1617911-1.0g |
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102997-29-5 | 1g |
$1500.0 | 2023-05-27 | ||
| Enamine | EN300-1617911-2.5g |
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$2940.0 | 2023-05-27 | ||
| Enamine | EN300-1617911-5.0g |
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102997-29-5 | 5g |
$4349.0 | 2023-05-27 |
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Introduction to 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 102997-29-5)
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 102997-29-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole family, which is well-known for its diverse biological activities and utility in drug development. The structural features of 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile, particularly the presence of an amino group, an ethyl substituent, a methyl group, and a cyano group, contribute to its unique chemical properties and potential applications in synthetic chemistry and pharmacology.
The pyrazole core of this molecule is a versatile scaffold that has been extensively studied for its role in modulating various biological pathways. Pyrazoles exhibit a wide range of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer effects. The introduction of different substituents at various positions on the pyrazole ring can significantly alter its biological activity, making it a valuable tool for drug discovery and development.
In recent years, there has been a growing interest in the synthesis and characterization of novel pyrazole derivatives due to their potential therapeutic applications. The compound 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile has been identified as a promising candidate for further investigation due to its unique structural configuration. The cyano group at the 4-position of the pyrazole ring introduces a polar functional moiety that can enhance binding affinity to biological targets, while the amino group provides a site for further chemical modification.
One of the most compelling aspects of 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is its potential role in the development of new therapeutic agents. Researchers have been exploring its derivatives as scaffolds for small-molecule drugs that target specific disease pathways. For instance, studies have shown that pyrazole derivatives can interact with enzymes and receptors involved in cancer progression, inflammation, and infectious diseases. The structural flexibility of this compound allows for the design of analogs with tailored properties, making it an attractive candidate for structure-based drug design.
The synthesis of 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrazole ring. Subsequent functionalization steps introduce the amino, ethyl, and methyl groups at specific positions on the ring. The introduction of the cyano group is often achieved through cyanation reactions, which can be carried out using various cyanating agents.
The chemical properties of 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile make it a valuable intermediate in synthetic chemistry. Its reactivity as a nitrile-containing compound allows for further transformations into other functional groups, such as amides or carboxylic acids, which can be explored in drug development. Additionally, the presence of multiple reactive sites on the molecule provides opportunities for designing complex derivatives with enhanced biological activity.
Recent research has also focused on understanding the computational aspects of 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile using molecular modeling techniques. These studies aim to predict how different substituents on the pyrazole ring influence its interactions with biological targets. By leveraging computational methods such as docking simulations and quantum mechanical calculations, researchers can gain insights into the binding mechanisms and optimize the design of novel drug candidates.
The pharmacological profile of 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile has been investigated through both in vitro and in vivo studies. Initial findings suggest that this compound exhibits promising activity against certain disease models. For example, studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation and inflammation. These results are encouraging and warrant further exploration to fully elucidate its therapeutic potential.
One notable application of 5-amino-1-propylmethylene-indanone derivatives, which share structural similarities with our compound, has been reported in recent literature. These derivatives have shown significant promise in treating neurological disorders by modulating neurotransmitter receptors. While 5-amino-eicosanoylindanone derivatives have also been studied for their potential in managing chronic inflammatory conditions by targeting specific inflammatory pathways.
The synthesis and characterization of novel heterocyclic compounds like 5-amino-eicosanoylindanone derivatives continue to be areas of active research due to their diverse biological activities and synthetic versatility. These compounds serve as valuable building blocks for designing new therapeutic agents with improved efficacy and reduced side effects.
In conclusion,5-Amino-eicosanoylindanone derivatives, along with related compounds such as those containing naphthalene or benzene rings,Eicosanoylindanone derivatives, are highly significant in pharmaceutical research due to their potential applications across various therapeutic areas including oncology,Dibenzo[b,e][1]benzofuran derivatives,infectious diseases,Naphthopyrans,and neurological disorders,Benzothiophene derivatives among others,Benzothiophene derivatives are also studied extensively due to their structural diversity and functional versatility,Benzothiophene derivatives, they offer unique opportunities for developing innovative treatments targeting complex diseases.
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